molecular formula C14H11NO4 B12949587 5-(Phenylamino)isophthalic acid

5-(Phenylamino)isophthalic acid

Cat. No.: B12949587
M. Wt: 257.24 g/mol
InChI Key: UFMBURSHSWKKST-UHFFFAOYSA-N
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Description

5-(Phenylamino)isophthalic acid is an organic compound with the molecular formula C15H13NO4. It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a phenylamino group. This compound is known for its applications in various fields, including materials science and pharmaceuticals, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenylamino)isophthalic acid typically involves the reaction of isophthalic acid with aniline under specific conditions. One common method includes the use of a catalyst to facilitate the reaction. The process can be summarized as follows:

    Reactants: Isophthalic acid and aniline.

    Catalyst: A suitable catalyst such as palladium on carbon (Pd/C).

    Solvent: An appropriate solvent like ethanol or methanol.

    Reaction Conditions: The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The process involves:

    Continuous Flow Reactors: These reactors provide a controlled environment for the reaction, ensuring consistent quality and yield.

    Optimization of Reaction Parameters: Parameters such as temperature, pressure, and reactant concentrations are optimized for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Phenylamino)isophthalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-(Phenylamino)isophthalic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Phenylamino)isophthalic acid involves its interaction with specific molecular targets and pathways. The phenylamino group can participate in hydrogen bonding and π-π interactions, which influence its binding affinity to various biological targets. Additionally, the compound’s ability to undergo redox reactions plays a crucial role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Aminoisophthalic acid: Similar structure but with an amino group instead of a phenylamino group.

    5-Nitroisophthalic acid: Contains a nitro group instead of a phenylamino group.

    5-Hydroxyisophthalic acid: Features a hydroxyl group in place of the phenylamino group.

Uniqueness

5-(Phenylamino)isophthalic acid is unique due to the presence of the phenylamino group, which imparts distinct chemical and physical properties. This group enhances the compound’s ability to participate in various chemical reactions and interactions, making it valuable in different applications.

Properties

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

5-anilinobenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C14H11NO4/c16-13(17)9-6-10(14(18)19)8-12(7-9)15-11-4-2-1-3-5-11/h1-8,15H,(H,16,17)(H,18,19)

InChI Key

UFMBURSHSWKKST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=CC(=C2)C(=O)O)C(=O)O

Origin of Product

United States

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